1-(dicyanomethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
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Overview
Description
1-(1-Cyano-2-nitriloethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes multiple fused rings and functional groups
Preparation Methods
The synthesis of 1-(1-cyano-2-nitriloethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves several steps. One common method involves the reaction of cyanoacetamides with various substituted aryl or heteryl amines . The reaction conditions typically include the use of solvents such as ethanol and catalysts like triethylamine. The process may also involve heating and stirring to facilitate the formation of the desired product.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
1-(1-Cyano-2-nitriloethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the molecule, facilitated by reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
1-(1-Cyano-2-nitriloethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(1-cyano-2-nitriloethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(1-cyano-2-nitriloethylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate stands out due to its unique combination of functional groups and fused ring systems. Similar compounds include:
Indole derivatives: Known for their biological activities, such as antiviral and anticancer properties.
Quinoline derivatives: Often used in pharmaceuticals for their antimicrobial and antimalarial effects.
The uniqueness of this compound lies in its ability to undergo a variety of chemical reactions and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C27H18N4O5 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
[3-(dicyanomethylidene)-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-6-yl] 2-(1,3-dioxoisoindol-2-yl)acetate |
InChI |
InChI=1S/C27H18N4O5/c1-14-10-27(2,3)31-23-19(14)8-16(9-20(23)22(26(31)35)15(11-28)12-29)36-21(32)13-30-24(33)17-6-4-5-7-18(17)25(30)34/h4-10H,13H2,1-3H3 |
InChI Key |
GIXPXKQLJZXANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(N2C3=C1C=C(C=C3C(=C(C#N)C#N)C2=O)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C |
Origin of Product |
United States |
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